4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a pyrimidine ring.
Mechanism of Action
Target of Action
The primary targets of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine are ATF4 and NF-kB proteins . These proteins play crucial roles in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis , which are key processes involved in neurodegenerative diseases .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . By inhibiting this pathway, the compound reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This results in significant anti-neuroinflammatory properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a decrease in neuronal death, which is beneficial in the treatment of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions involves the binding of the compound to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect muscle contraction and other cellular activities . Additionally, it may impact the expression of genes involved in these pathways, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to alpha1-adrenergic receptors, leading to either the activation or inhibition of these receptors . This interaction can result in enzyme inhibition or activation, changes in gene expression, and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to receptor desensitization or downregulation, affecting its efficacy . Additionally, the compound’s stability in various experimental conditions can impact its overall activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Additionally, high doses may result in toxicity, affecting the overall health and function of the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effectiveness . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization, bioavailability, and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which is a three-step protocol that incorporates the piperazine ring into the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
Uniqueness
4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperazine ring with a pyrimidine ring and a 4-methoxyphenyl group makes it a versatile scaffold for drug development, particularly in targeting neuroinflammatory pathways .
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-16-4-2-15(3-5-16)7-9-20-10-12-21(13-11-20)17-6-8-18-14-19-17/h2-6,8,14H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNQUAGKZDWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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